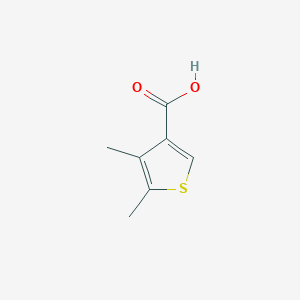

4,5-Dimethylthiophene-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-4-5(2)10-3-6(4)7(8)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METLBUIFJAMVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356016 | |

| Record name | 4,5-dimethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19156-52-6 | |

| Record name | 4,5-Dimethyl-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19156-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dimethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4,5-dimethylthiophene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the core synthetic strategies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted thiophene derivative with significant potential as a scaffold in the development of novel therapeutic agents and functional organic materials. Its structural features allow for diverse functionalization, making it a key intermediate in the synthesis of more complex molecules. This guide will focus on the most prevalent and practical synthetic routes, with an emphasis on the multi-step synthesis commencing with the Gewald reaction.

Primary Synthetic Pathway: A Three-Step Approach

The most commonly employed route to this compound is a three-step synthesis starting from readily available precursors. This pathway involves:

-

Gewald Aminothiophene Synthesis: Formation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

-

Deamination: Removal of the amino group via diazotization and reduction to yield ethyl 4,5-dimethylthiophene-3-carboxylate.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

A logical workflow for this synthetic pathway is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward route to substituted 2-aminothiophenes.[1]

Materials:

-

2,3-Butanedione

-

Ethyl cyanoacetate

-

Elemental Sulfur

-

Diethylamine (or Morpholine)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2,3-butanedione (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.

-

To this stirred mixture, add diethylamine (1 equivalent) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for approximately 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water to precipitate the product.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a solid.[2]

Step 2: Deamination of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

The deamination of the 2-aminothiophene intermediate is a crucial step to introduce a hydrogen atom at the C2 position. This is typically achieved through a diazotization reaction followed by reduction.

Materials:

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Hypophosphorous acid (H₃PO₂)

-

Ice

Procedure:

-

Prepare a solution of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a suitable acidic medium, such as dilute sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled mixture while maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of the reducing agent, such as hypophosphorous acid.

-

Carefully add the cold diazonium salt solution to the reducing agent solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude ethyl 4,5-dimethylthiophene-3-carboxylate, which can be purified by column chromatography if necessary.

Step 3: Hydrolysis of Ethyl 4,5-dimethylthiophene-3-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.[3]

Materials:

-

Ethyl 4,5-dimethylthiophene-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 4,5-dimethylthiophene-3-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide (2-3 equivalents) to the solution.

-

Heat the mixture to reflux and maintain reflux until the reaction is complete (monitored by TLC, typically a few hours).

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dissolve the remaining residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reported Yield (%) |

| 1 | Gewald Reaction | 2-Butanone, Ethyl cyanoacetate, Sulfur | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 75%[2] |

| 2 | Deamination | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Ethyl 4,5-dimethylthiophene-3-carboxylate | Not explicitly reported for this substrate; yields for similar reactions vary. |

| 3 | Hydrolysis | Ethyl 4,5-dimethylthiophene-3-carboxylate | This compound | Typically high-yielding (>90%) for ester hydrolysis. |

Note: The yield for the deamination step is a critical parameter and may require optimization for this specific substrate.

Alternative Synthetic Routes

While the Gewald-based pathway is common, other methods for the synthesis of the thiophene core exist.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes.[4] Generally, it involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-chloro-α,β-unsaturated aldehydes/ketones. For the synthesis of this compound, a plausible route would involve the reaction of a β-ketoester with a thioglycolic acid derivative.

Caption: Generalized Fiesselmann thiophene synthesis pathway.

Mercaptoketone Route

Another approach involves the reaction of an α-mercaptoketone with an acrylate derivative. For this specific target, 3-mercapto-2-butanone would react with an appropriate acrylate in the presence of a base to form a tetrahydrothiophene intermediate, which is subsequently aromatized.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence involving an initial Gewald reaction to form a 2-aminothiophene intermediate, followed by deamination and ester hydrolysis. While this pathway is robust, optimization of the deamination step is crucial for achieving a high overall yield. The alternative Fiesselmann and mercaptoketone routes offer other potential avenues for synthesis that may be explored. This guide provides the fundamental protocols and data to enable the successful laboratory preparation of this important heterocyclic compound.

References

An In-depth Technical Guide to the Gewald Synthesis of 2-Aminothiophenes from 4,5-Dimethyl Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gewald synthesis for preparing 2-aminothiophenes with a focus on derivatives bearing 4,5-dimethyl substitution patterns. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines detailed experimental protocols, quantitative data, and the mechanistic basis of the synthesis, providing a valuable resource for researchers in the field.

Introduction to the Gewald Synthesis

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] The use of 3-methyl-2-butanone as the ketone precursor specifically leads to the formation of 2-aminothiophenes with methyl groups at the 4- and 5-positions of the thiophene ring, a structural motif present in various biologically active molecules.

Reaction Mechanism and Workflow

The mechanism of the Gewald synthesis is a well-established sequence of reactions. The process is initiated by a Knoevenagel condensation between the ketone (3-methyl-2-butanone) and the active methylene nitrile, catalyzed by a base. This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1]

Below is a generalized workflow for the Gewald synthesis of 4,5-dimethyl-2-aminothiophenes.

Caption: Generalized workflow for the Gewald synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of 2-aminothiophenes. Below are protocols for the synthesis of various 4,5-dimethyl-2-aminothiophene derivatives.

General Conventional Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylates and -carbonitriles

This protocol is a general procedure that can be adapted for different active methylene nitriles.

Materials:

-

3-Methyl-2-butanone

-

Appropriate active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

Morpholine (or other suitable base like diethylamine)

-

Methanol (or ethanol)

Procedure: [3]

-

To a mixture of 3-methyl-2-butanone (0.05 mol), the active methylene nitrile (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.

-

Stir the reaction mixture at 45 °C for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration and wash it with ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified 2-amino-4,5-dimethylthiophene derivative.

Ball-Milling Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This solvent-free method offers an environmentally friendly alternative to conventional synthesis.

Materials:

-

3-Methyl-2-butanone (2-butanone is mentioned in the source, but the product is 4,5-dimethyl, implying 3-methyl-2-butanone was the intended precursor for this specific product)

-

Malononitrile

-

Elemental sulfur

-

Planetary ball mill

Procedure: [4]

-

Place 3-methyl-2-butanone (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) in a stainless steel vial of a planetary ball mill.

-

Mill the mixture for 30 minutes.

-

Purify the crude product by recrystallization from ethyl acetate.

Ball-Milling Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Materials:

-

3-Methyl-2-butanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Planetary ball mill

Procedure: [4]

-

Combine 3-methyl-2-butanone (0.02 mol), ethyl cyanoacetate (0.02 mol), and elemental sulfur (0.02 mol) in a stainless steel vial of a planetary ball mill.

-

Mill the mixture for 30 minutes.

-

Purify the crude product by recrystallization from ethyl acetate.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of various 4,5-dimethyl-2-aminothiophene derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of 4,5-Dimethyl-2-aminothiophenes

| 3-Substituent (from Nitrile) | Ketone | Method | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| -CN | 3-Methyl-2-butanone | Conventional | Morpholine | Methanol | 45 | 3 h | 70-85 | [3] |

| -COOEt | 3-Methyl-2-butanone | Conventional | Morpholine | Methanol | 45 | 3 h | 70-85 | [3] |

| -CN | 3-Methyl-2-butanone | Ball-Milling | - | Solvent-free | RT | 30 min | High | [4] |

| -COOEt | 3-Methyl-2-butanone | Ball-Milling | - | Solvent-free | RT | 30 min | High | [4] |

Table 2: Physicochemical and Spectroscopic Data for 4,5-Dimethyl-2-aminothiophene Derivatives

| Compound | 3-Substituent | M.P. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | -CN | 141-142 | (CDCl₃): 2.07 (s, 3H), 2.16 (s, 3H), 4.60 (br s, 2H) | (CDCl₃): 12.3, 12.7, 90.6, 115.9, 117.2, 129.6, 159.1 | 3438, 3345, 3223, 2923, 2867, 2164, 1612, 1572, 1496 | [4] |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | -COOEt | 90-94 | - | - | - | [5] |

Biological Activity and Relevance in Drug Development

2-Aminothiophene derivatives are recognized for their wide range of biological activities, making them attractive scaffolds for drug discovery.

Caption: Biological activities of 2-aminothiophene derivatives.

Antiproliferative and Cytostatic Effects

Derivatives of 2-aminothiophene have demonstrated significant antiproliferative activity against various human cancer cell lines. Studies have shown that these compounds can interfere with the cell cycle, leading to a cytostatic effect and preventing the growth and multiplication of tumor cells. This makes them promising candidates for the development of novel anticancer drugs.

Antifungal Properties

Certain 2-aminothiophene derivatives have exhibited notable antifungal activity against a range of fungal species. This suggests their potential as lead compounds for the development of new antifungal agents, an area of significant medical need.

Signaling Pathway Modulation

The biological effects of 2-aminothiophenes are intrinsically linked to their ability to modulate specific signaling pathways. For instance, their antiproliferative effects may be attributed to the inhibition of kinases that are crucial for cell cycle progression. Furthermore, some 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. This highlights the potential of this chemical scaffold to interact with and modulate the function of important biological targets.

Conclusion

The Gewald synthesis provides an efficient and straightforward route to 4,5-dimethyl-substituted 2-aminothiophenes. The versatility of this reaction allows for the generation of a diverse library of compounds with significant potential in drug discovery and development. The demonstrated antiproliferative and antifungal activities, coupled with the ability to modulate key signaling pathways, underscore the importance of this class of heterocycles in medicinal chemistry. This guide offers a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of these promising molecules.

References

An In-depth Technical Guide to 4,5-Dimethylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethylthiophene-3-carboxylic acid (CAS No. 19156-52-6), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, and known applications, with a particular focus on its role as a key building block in drug discovery. While specific biological activity for this compound is not extensively reported, this guide explores the well-documented therapeutic potential of structurally related thiophene derivatives, including their anticancer, anti-inflammatory, and enzyme inhibitory activities. Detailed experimental protocols for its synthesis and for a representative biological assay are provided, alongside visualizations of key workflows to support researchers in their scientific endeavors.

Core Properties and Data

This compound is a solid, five-membered heterocyclic compound containing a sulfur atom.[1] Its structure, featuring a carboxylic acid functional group and two methyl substituents on the thiophene ring, makes it a versatile scaffold for chemical modification.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 19156-52-6 | [1] |

| Molecular Formula | C₇H₈O₂S | [1] |

| Molecular Weight | 156.2 g/mol | [1] |

| Melting Point | 144-145 °C | [3] |

| Boiling Point | Data not available. Expected to be high due to intermolecular hydrogen bonding. The related methyl ester has a boiling point of 287.8 °C at 760 mmHg.[4] | |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Predicted XLogP3 | 2.06 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the hydrolysis of its corresponding ester, which can be synthesized via established methods for thiophene ring formation.

Synthesis of the Precursor: Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

A general and widely used method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This multicomponent reaction provides an efficient route to the ester precursor of the target carboxylic acid.

Experimental Protocol: Gewald Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Materials: 2-Butanone, methyl cyanoacetate, elemental sulfur, morpholine, and dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve elemental sulfur (5.0 mmol) in a minimal amount of DMF.

-

Sequentially add methyl cyanoacetate (5.0 mmol) and morpholine (5.0 mmol) to the solution. The reaction mixture will typically turn dark brown.

-

Add 2-butanone (12.5 mmol) to the mixture.

-

Stir the reaction mixture at 50°C overnight.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield methyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a light-yellow solid.[5]

-

Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the ester precursor. This is a standard transformation in organic synthesis.

Experimental Protocol: Hydrolysis of Methyl 4,5-dimethylthiophene-3-carboxylate

-

Materials: Methyl 4,5-dimethylthiophene-3-carboxylate, sodium hydroxide (or another suitable base), ethanol, water, and hydrochloric acid.

-

Procedure:

-

Dissolve the methyl ester (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) to the solution.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

References

Spectroscopic Profile of 4,5-Dimethylthiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylthiophene-3-carboxylic acid (CAS No: 19156-52-6). Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines predicted data with characteristic spectral features observed in closely related thiophene derivatives and carboxylic acids. This information is intended to serve as a valuable reference for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈O₂S

-

Molecular Weight: 156.20 g/mol

-

Appearance: Solid[1]

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound.

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 157.03178 |

| [M+Na]⁺ | 179.01372 |

| [M-H]⁻ | 155.01722 |

| [M]⁺ | 156.02395 |

Data sourced from PubChem predicted spectra.[2]

Table 2: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Singlet |

| Thiophene Ring Proton (H-2) | 7.0 - 8.0 | Singlet |

| Methyl Protons (-CH₃) at C-5 | 2.0 - 2.5 | Singlet |

| Methyl Protons (-CH₃) at C-4 | 2.0 - 2.5 | Singlet |

Note: Expected values are based on typical chemical shifts for protons in similar chemical environments.

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -COOH | 165 - 180 |

| Thiophene Ring Carbon (C-3) | 130 - 140 |

| Thiophene Ring Carbon (C-4) | 135 - 145 |

| Thiophene Ring Carbon (C-5) | 135 - 145 |

| Thiophene Ring Carbon (C-2) | 120 - 130 |

| Methyl Carbons (-CH₃) | 10 - 20 |

Note: Expected values are based on typical chemical shifts for carbons in analogous thiophene and carboxylic acid structures.

Table 4: Expected Infrared (IR) Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic/Methyl) | 3100 - 2850 | Sharp |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| C=C (Thiophene Ring) | 1600 - 1450 | Medium to Weak |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |

Note: Expected ranges are based on characteristic IR absorptions for carboxylic acids and thiophene derivatives.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-15 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for all carbon atoms (typically 0-200 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed. For this type of molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Visualizations

General Workflow for Spectroscopic Analysis

References

Crystal Structure Analysis of a 4,5-Dimethylthiophene Derivative: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of a 4,5-dimethylthiophene derivative, serving as a valuable resource for understanding the solid-state properties of this class of compounds. Due to the limited availability of public domain crystallographic data for 4,5-Dimethylthiophene-3-carboxylic acid, this document focuses on the closely related and structurally significant compound, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate . The methodologies and data presented offer a representative example of the crystallographic analysis applicable to this family of molecules, which are of interest in medicinal chemistry and materials science.

Molecular Structure and Crystallographic Data

The molecular structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group. The thiophene ring and the ethoxycarbonyl group are nearly coplanar. The crystal structure is stabilized by an intramolecular N—H⋯O hydrogen bond, which creates an S(6) ring motif. Furthermore, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming wave-like chains within the crystal lattice.[1]

Table 1: Crystal Data and Structure Refinement for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [1]

| Parameter | Value |

| Empirical formula | C₉H₁₃NO₂S |

| Formula weight | 199.26 |

| Temperature | 296 K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 7.9487 (2) Å |

| b | 9.8939 (3) Å |

| c | 13.4348 (4) Å |

| α | 90° |

| β | 106.143 (2)° |

| γ | 90° |

| Volume | 1014.90 (5) ų |

| Z | 4 |

| Density (calculated) | 1.304 Mg/m³ |

| Absorption coefficient | 2.59 mm⁻¹ |

| F(000) | 424 |

| Crystal size | 0.92 × 0.26 × 0.08 mm |

| Theta range for data collection | 4.3 to 68.4° |

| Index ranges | -9 ≤ h ≤ 9, -11 ≤ k ≤ 11, -15 ≤ l ≤ 15 |

| Reflections collected | 6429 |

| Independent reflections | 1671 [R(int) = 0.029] |

| Completeness to theta = 68.4° | 99.4 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.820 and 0.199 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1671 / 0 / 132 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I>2sigma(I)] | R1 = 0.037, wR2 = 0.104 |

| R indices (all data) | R1 = 0.041, wR2 = 0.108 |

| Largest diff. peak and hole | 0.19 and -0.17 e.Å⁻³ |

Experimental Protocols

Synthesis and Crystallization

The synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was performed following established chemical routes. High-purity single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution at room temperature.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystallographic data were collected using a Bruker SMART APEXII CCD area-detector diffractometer with graphite-monochromated Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the crystal structure analysis.

Caption: Molecular structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

References

Navigating the Solubility Landscape of 4,5-Dimethylthiophene-3-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiophene-3-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment in a drug development context.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide compiles the existing qualitative information and provides researchers with the necessary protocols to generate quantitative data in their own laboratories.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The carboxylic acid functional group in this compound can participate in hydrogen bonding, suggesting a higher affinity for polar solvents. Conversely, the dimethylthiophene ring contributes to the molecule's nonpolar character. The interplay between these structural features dictates its solubility profile across a range of organic solvents. Factors such as temperature and the presence of impurities can also significantly influence solubility.

Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility |

| Polar Protic | Methanol, Ethanol | Generally described as soluble. The carboxylic acid group can form hydrogen bonds with these solvents, facilitating dissolution. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Expected to be soluble, particularly in strong aprotic solvents like DMF and DMSO, due to dipole-dipole interactions and the potential for hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene | Expected to have low solubility. The polar carboxylic acid group hinders dissolution in nonpolar environments. |

| Halogenated | Dichloromethane, Chloroform | Moderate to low solubility is anticipated, depending on the balance between the polarity of the C-X bond and the overall nonpolar nature of the solvent. |

Note: This table is based on general chemical principles and qualitative descriptions. Experimental verification is necessary for quantitative assessment.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols, adapted from established methodologies such as the OECD Test Guideline 105 for Water Solubility and general practices for organic solvents, can be employed.

Method 1: Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature of the solution during this step.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a membrane filter compatible with the solvent to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Method 2: High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, a smaller-scale, high-throughput approach can be utilized.

Materials:

-

This compound

-

A library of organic solvents

-

96-well plates (solvent-resistant)

-

Automated liquid handler (optional)

-

Plate shaker with temperature control

-

Plate reader (e.g., UV-Vis or a system coupled with HPLC)

Procedure:

-

Compound Dispensing: Dispense a known, fixed amount of solid this compound into each well of the 96-well plate.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective wells.

-

Mixing and Equilibration: Seal the plate and place it on a temperature-controlled shaker. Agitate for a predetermined period to facilitate dissolution and approach equilibrium.

-

Analysis: After mixing, centrifuge the plate to settle any undissolved solid. Analyze the concentration of the dissolved compound in the supernatant of each well using a suitable high-throughput analytical method. This can be direct UV-Vis analysis if the compound has a chromophore and the solvent does not interfere, or by injection into an LC-MS system.

-

Data Interpretation: The measured concentrations provide a relative or semi-quantitative measure of solubility across the different solvents. For more accurate quantitative data, a calibration curve for each solvent is required.

Visualization of Solubility Assessment Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a drug development setting.

Caption: Workflow for solubility assessment in drug development.

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is critical for its successful application in research and development. While quantitative data is currently sparse, the qualitative trends and detailed experimental protocols provided in this guide offer a solid foundation for researchers. By employing the described methodologies, scientists can generate the specific, high-quality solubility data required to advance their work in drug discovery, process chemistry, and materials science. The provided workflow diagram further contextualizes the importance of solubility assessment within the broader landscape of pharmaceutical development.

Theoretical Methodologies in the Study of Thiophene Derivatives

An In-depth Technical Guide to the Theoretical and Experimental Analysis of Thiophene Carboxylic Acid Derivatives

Introduction

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives are cornerstones in the field of medicinal chemistry and materials science.[1][2] Specifically, thiophene carboxylic acid derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6] The versatility of the thiophene ring allows for extensive functionalization, enabling the fine-tuning of electronic and steric properties to enhance biological efficacy and selectivity.[1]

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the research and development of thiophene carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, structured data, and logical workflows. The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental synthesis and biological evaluation has become an indispensable strategy for accelerating the discovery of novel therapeutic agents.[7] This document will explore these theoretical calculations, present key quantitative findings in a comparative format, detail experimental procedures, and visualize the intricate relationships and workflows involved in this area of research.

Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules, guiding the design of more potent and selective drug candidates.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. It is extensively applied to thiophene carboxylic acid derivatives to calculate a range of molecular descriptors.[3][8] Common approaches involve using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G(d,p) to optimize molecular geometries and predict electronic and spectroscopic properties.[4][9] These calculations help in understanding the fundamental characteristics of the molecules before their synthesis.

The general workflow for a theoretical study using DFT is outlined below.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is crucial for studying the interaction between thiophene derivatives and biological targets like enzymes or receptors. For instance, studies have used docking to elucidate the binding patterns of thiophene carboxamides within the colchicine-binding site of tubulin (PDB ID: 6XER) or with DNA gyrase (PDB: 6FQM), providing insights into their anticancer and antimicrobial mechanisms, respectively.[5][10]

Quantitative Data from Theoretical Studies

Theoretical calculations yield a wealth of quantitative data that helps in rationalizing the chemical behavior and biological activity of the studied compounds.

Electronic and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental electronic descriptors. EHOMO relates to the electron-donating ability of a molecule, while ELUMO reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[7]

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 3-Hydroxy Thiophene-2-carboxamides | -5.90 to -5.64 | -2.68 to -2.39 | 3.22 to 3.29 | [4] |

| 3-Methyl Thiophene-2-carboxamides | -5.84 to -5.58 | -2.73 to -2.43 | 3.11 to 3.18 | [4] |

| 3-Amino Thiophene-2-carboxamides | -5.91 to -5.69 | -2.08 to -1.99 | 3.71 to 3.83 | [4] |

| Thiophene Sulfonamides | Varies | Varies | 4.80 to 5.48 | [8] |

Biological Activity Data

Theoretical predictions are often correlated with experimental biological data to build structure-activity relationships (SAR).

| Compound Type | Biological Activity | Assay | Key Result | Reference |

| Thiophene Carboxamide (2b) | Anticancer (Hep3B) | Cytotoxicity Assay | IC50 = 5.46 µM | [5] |

| Thiophene Carboxamide (2e) | Anticancer (Hep3B) | Cytotoxicity Assay | IC50 = 12.58 µM | [5] |

| 3-Amino Thiophene-2-carboxamide (7a) | Antioxidant | ABTS Assay | 62.0% inhibition | [4] |

| 3-Hydroxy Thiophene-2-carboxamide (3a-c) | Antioxidant | ABTS Assay | 28.4% - 54.9% inhibition | [4] |

| Thiophene-carboxamide (IIId) | Acetylcholinesterase Inhibitor | Ellman's Method | 60% inhibition | [11] |

| Thiophene-thiadiazole hybrids (5a, 5b, 6a, 7b) | Antimicrobial | MIC Determination | MIC = 3.125-6.25 µg/mL | [10] |

Experimental Protocols

The synthesis and biological evaluation of thiophene carboxylic acid derivatives are crucial steps to validate theoretical findings.

General Synthesis Protocols

Several synthetic routes are employed to produce these derivatives. The choice of method depends on the desired substitution pattern and functional groups.

1. Synthesis of Thiophene Carboxamides via EDC/DMAP Coupling [5]

-

Step 1: Dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1 eq.) in dichloromethane (DCM).

-

Step 2: Add 4-dimethylaminopyridine (DMAP) (0.33 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.33 eq.).

-

Step 3: Stir the mixture under an argon atmosphere at room temperature for 30 minutes.

-

Step 4: Add the appropriate aniline derivative (1 eq.) and continue stirring for 48 hours.

-

Step 5: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 6: Upon completion, quench the reaction, perform an acidic wash to remove excess aniline, and dry the organic layer.

-

Step 7: Purify the crude product by column chromatography.

2. Gewald Synthesis of 2-Aminothiophenes [11][12]

-

Step 1: Mix an α-methylene ketone (e.g., acetylacetone), a cyano-active compound (e.g., ethyl cyanoacetate), and elemental sulfur in equimolar amounts.

-

Step 2: Add a catalytic amount of a base, such as diethylamine, dropwise with stirring.

-

Step 3: Stir the reaction mixture at 40–50°C for several hours.

-

Step 4: Allow the mixture to stand overnight at room temperature.

-

Step 5: Collect the precipitated product by filtration, dry it, and recrystallize from a suitable solvent like ethanol.

Biological Evaluation Protocols

1. Antimicrobial Activity Assay (Broth Microdilution Method) [2]

-

Step 1: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Step 2: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

-

Step 3: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 105 CFU/mL.

-

Step 4: Add the bacterial suspension to each well. Include positive (bacteria + broth), negative (broth only), and drug controls (e.g., Ciprofloxacin).

-

Step 5: Incubate the plates at 37°C for 18-24 hours.

-

Step 6: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Antioxidant Activity (ABTS Assay) [4]

-

Step 1: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Step 2: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Step 3: Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

Step 4: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Step 5: Use a standard antioxidant like ascorbic acid for comparison. Calculate the percentage inhibition of the ABTS•+ radical.

Bridging Theory and Experiment

A key objective of computational studies is to establish a logical relationship between theoretical parameters and experimentally observed biological activities. For example, compounds with a lower HOMO-LUMO energy gap are often more reactive and may exhibit enhanced biological activity, as they can more readily participate in electron transfer reactions.[7]

Conclusion

The study of thiophene carboxylic acid derivatives is a dynamic and promising field in drug discovery. The synergistic use of theoretical calculations and experimental validation provides a robust framework for the rational design of novel compounds. DFT and molecular docking studies offer invaluable predictive power, identifying candidates with desirable electronic and binding properties, thereby reducing the time and resources required for synthesis and screening. The detailed protocols and compiled data in this guide serve as a foundational resource for professionals aiming to explore and exploit the therapeutic potential of this important class of molecules. Future research will likely see an even deeper integration of machine learning and artificial intelligence with these established methods to further accelerate the discovery pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Molecular Modeling Studies of New Thiadiazole-Thiophene Compounds as Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to the Discovery and History of Substituted Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental structure in organic and medicinal chemistry.[1] Its discovery in the 19th century as an impurity in benzene initiated extensive research into its chemical properties and applications.[1] The structural similarity between the thiophene ring and benzene, a principle known as bioisosterism, has established it as a crucial scaffold in drug discovery. This allows for the modification of pharmacological activity and the physicochemical properties of bioactive molecules.[1] This guide provides a detailed overview of the discovery and history of thiophene research, covering key synthetic methods and their evolution, and tracing its path from a coal tar byproduct to a vital component in modern pharmaceuticals and materials.[1][2]

The Serendipitous Discovery of Thiophene

Early Synthetic Developments

The discovery of thiophene quickly sparked interest in its synthesis and reactivity. The following timeline highlights key milestones in the development of thiophene chemistry:

-

1882: Viktor Meyer discovers and isolates thiophene from crude benzene.[1]

-

1883: Meyer reports the first synthesis of thiophene from acetylene and sulfur.[1][6]

-

1884: Paal and Knorr independently report the synthesis of furans from 1,4-diketones, a method later adapted for thiophenes (Paal-Knorr Thiophene Synthesis).[1][2]

-

1885: Volhard and Erdmann develop a synthesis from 1,4-difunctional compounds.[1]

-

1950s: Hans Fiesselmann develops a versatile synthesis for substituted thiophenes.[1]

-

1966: Karl Gewald reports the synthesis of 2-aminothiophenes.[1]

-

Mid-20th Century: Thiophene derivatives begin to appear in pharmaceuticals, such as the antihistamine methapyrilene.[1]

-

Late 20th Century: The discovery of major thiophene-based drugs like the antiplatelets ticlopidine and clopidogrel, and the antipsychotic olanzapine.[1]

Key Synthetic Methodologies for Substituted Thiophenes

The synthesis of substituted thiophenes can be approached in two main ways: constructing the thiophene ring with the desired substituents already in place, or by substituting a pre-formed thiophene ring.[2]

Classical Ring-Closure Syntheses:

Several foundational methods are still widely used for constructing the thiophene ring:

-

Paal-Knorr Thiophene Synthesis (1884): This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[2][5] This is particularly useful for preparing 3,4-dialkyl or 3,4-diarylthiophenes.[2]

-

Hinsberg Thiophene Synthesis: This synthesis involves the condensation of a 1,2-dicarbonyl compound with a thiodiacetate ester.

-

Fiesselmann Thiophene Synthesis (1950s): This versatile method allows for the synthesis of a wide variety of substituted thiophenes.[1]

-

Gewald Aminothiophene Synthesis (1960s): This is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes.[2][4]

Modern Synthetic Approaches:

More recent methods often employ metal catalysis to achieve highly efficient and regioselective syntheses of complex thiophene derivatives.[7]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are used for the direct C-H arylation of thiophenes.[8]

-

Copper-Catalyzed Syntheses: Copper(I) catalysts can be used with sodium sulfide as a sulfur source for the regioselective synthesis of substituted thiophenes from haloalkynes.[7]

-

Rhodium-Catalyzed Reactions: Rhodium catalysts enable the highly regioselective synthesis of fully substituted thiophenes from 1,2,3-thiadiazoles and alkynes.[7][8]

Experimental Protocols

Below are generalized experimental protocols for some of the key syntheses mentioned.

Table 1: Experimental Protocols for Thiophene Synthesis

| Synthesis Method | General Protocol |

| Paal-Knorr Thiophene Synthesis | A 1,4-dicarbonyl compound is reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), often with heating. The reaction mixture is then worked up to isolate the substituted thiophene. |

| Gewald Aminothiophene Synthesis | A ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol. The reaction is typically stirred at room temperature or with gentle heating.[4] |

| Synthesis of 5-aryl-2-acetylthiophenes | To a solution of sodium sulfide nonahydrate in DMF, a β-aryl-β-chloroacrolein is added and the mixture is stirred at 60 °C. Chloroacetone is then added, and the reaction is stirred for several hours at 60 °C. Finally, an aqueous solution of potassium carbonate is added, and the mixture is stirred for a short period before being poured into water to precipitate the product. The crude product is then filtered, washed, and recrystallized.[9] |

| Synthesis of 2-acetylthiophene | Thiophene and an acylating agent (e.g., acetic anhydride or acetyl chloride) are heated in the presence of a catalyst (e.g., a molecular sieve or phosphoric acid) in an organic solvent. The reaction temperature and time are dependent on the specific reagents used. The product is then isolated by vacuum distillation.[10][11] |

Table 2: Quantitative Data for 2-Acetylthiophene Synthesis

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Acid | Concentrated Phosphoric Acid | Ethylene Dichloride | 65 | 3 | Not Specified | [10] |

| Acetyl Chloride | Molecular Sieve | Tetrachloroethylene | 95 | 10 | Not Specified | [10] |

| Acetic Anhydride | Trifluoromethanesulfonate | N,N-dimethylformamide | 85 | 6 | Not Specified | [10] |

| Acetic Anhydride | Not specified (recycled) | None | 70-80 | 2-3 | 95 | [11] |

| Acetamide | Hydrochloric Acid | None | 50-70 | 3-4 (reflux) | 84-91 | [12] |

Visualization of Key Concepts

Discovery of Thiophene

Caption: Logical workflow of Viktor Meyer's discovery of thiophene.

Paal-Knorr Thiophene Synthesis

Caption: General workflow for the Paal-Knorr thiophene synthesis.

Gewald Aminothiophene Synthesis

Caption: Workflow of the Gewald aminothiophene synthesis.

Thiophene in Drug Development

The thiophene ring is a significant pharmacophore in medicinal chemistry.[7] Its ability to act as a bioisostere for the benzene ring allows for the fine-tuning of a drug's properties without losing its biological activity.[1][6] This has led to the development of numerous successful drugs containing a thiophene moiety. As of recent analysis, 26 drugs approved by the USFDA contain a thiophene ring system.[7]

Examples of thiophene-containing drugs include:

-

Lornoxicam: A non-steroidal anti-inflammatory drug (NSAID).[5][6]

-

Ticlopidine and Clopidogrel: Antiplatelet agents.[1]

-

Olanzapine: An antipsychotic medication.[1]

-

Zileuton: An asthma treatment.

The versatility of the thiophene scaffold continues to make it an attractive target for the development of new therapeutics across a wide range of disease areas, including cancer, inflammation, and infectious diseases.[7][13]

Conclusion

From its unexpected discovery in coal tar to its current status as a cornerstone of medicinal chemistry and materials science, the journey of thiophene and its substituted derivatives is a testament to the importance of fundamental chemical research.[1][2] The development of a diverse array of synthetic methodologies has provided chemists with the tools to create a vast library of thiophene-based compounds with tailored properties.[2] As research continues, the unique electronic and steric properties of the thiophene ring will undoubtedly lead to the discovery of new and innovative applications in medicine and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]

- 4. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. rroij.com [rroij.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis method of 2-thiophene acetylchloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN105503820A - Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google Patents [patents.google.com]

- 13. cognizancejournal.com [cognizancejournal.com]

Physical and chemical properties of 4,5-Dimethylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,5-Dimethylthiophene-3-carboxylic acid. The information is compiled from various sources and is intended to support research and development activities.

Core Physical and Chemical Properties

This compound is a substituted thiophene derivative with the molecular formula C₇H₈O₂S.[1][2][3][4] Its chemical structure consists of a thiophene ring substituted with two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position.

Quantitative Physicochemical Data

| Property | Value | Source |

| CAS Number | 19156-52-6 | [1][3][4][5] |

| Molecular Formula | C₇H₈O₂S | [1][2][3][4] |

| Molecular Weight | 156.20 g/mol | [1][2][3][4] |

| Appearance | Solid | [1][3] |

| Melting Point | 144-145 °C | [6] |

| Boiling Point | Not available. Estimated to be >200 °C at 760 mmHg. (Boiling point of 2-Amino-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester is 287.8 °C at 760 mmHg[2]) | N/A |

| pKa | Not available. Estimated to be in the range of 3-5 in water, typical for carboxylic acids.[7] | N/A |

| Solubility | No specific data available. Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and DMSO. | N/A |

| Predicted XlogP | 1.9 | [8] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A singlet for the proton on the thiophene ring (position 2).- Two singlets for the two methyl groups (positions 4 and 5).- A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O. |

| ¹³C NMR | - A peak for the carbonyl carbon of the carboxylic acid (~170-180 ppm).- Peaks for the four carbons of the thiophene ring.- Peaks for the two methyl group carbons. |

| IR Spectroscopy | - A broad O-H stretching band from the carboxylic acid dimer (~2500-3300 cm⁻¹).- A strong C=O stretching band from the carboxylic acid (~1700 cm⁻¹).- C-O stretching and O-H bending bands (~1400-1440 cm⁻¹ and ~920-950 cm⁻¹).- C-H stretching and bending bands from the methyl and thiophene ring protons. |

Experimental Protocols

General Synthetic Workflow

A common method for the synthesis of polysubstituted thiophenes is the Gewald aminothiophene synthesis . While this typically yields a 2-aminothiophene, modifications or alternative multi-step syntheses starting from a pre-functionalized thiophene could be employed. A generalized workflow for a potential synthesis and purification is outlined below.

Disclaimer: This is a generalized workflow and specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Chemical Reactivity and Safety

Reactivity

-

Carboxylic Acid Group: The carboxylic acid functionality allows for typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Thiophene Ring: The electron-rich thiophene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the methyl and carboxylic acid groups will influence the position of substitution.

Safety and Handling

Based on available safety data for this and related compounds, this compound should be handled with care.

-

Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6][9]

-

Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6][9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6][9]

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound. However, thiophene-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[10][11][12] Further research is required to determine the specific biological profile of this compound.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound like this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. allbiopharm.com [allbiopharm.com]

- 5. scbt.com [scbt.com]

- 6. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. PubChemLite - this compound (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Technical Guide: Stability and Storage of 4,5-Dimethylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,5-Dimethylthiophene-3-carboxylic acid. Due to the limited availability of specific stability data for this compound, this guide integrates general principles for thiophene derivatives with established methodologies for stability testing, providing a robust framework for its handling and characterization.

Executive Summary

This compound is a solid organic compound.[1] While specific long-term stability data is not extensively published, information on related thiophene carboxylic acids indicates a susceptibility to degradation under common environmental stressors. The primary degradation pathways for similar compounds include hydrolysis, oxidation, and photodecomposition.[2] Therefore, stringent storage conditions are paramount to maintaining the integrity and purity of the material. This guide outlines recommended storage practices and provides detailed experimental protocols for conducting stability assessments through forced degradation studies, in line with pharmaceutical industry best practices.

General Stability and Recommended Storage Conditions

The stability of thiophene-containing compounds is influenced by temperature, moisture, light, and oxygen.[2][3] The carboxylic acid functional group can also participate in degradation reactions. Based on data from structurally related compounds and general chemical principles, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[4][5] | Lower temperatures decrease the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6] | Minimizes oxidation of the thiophene ring and other sensitive moieties. |

| Light | Protect from light by storing in an amber vial or other light-proof container.[2] | Thiophene derivatives can be susceptible to photodegradation. |

| Moisture | Keep container tightly closed in a dry environment.[4] | Prevents hydrolysis of the carboxylic acid and potential moisture-mediated degradation. |

| Incompatibilities | Avoid strong oxidizing agents and strong bases.[7] | Risk of vigorous reactions and degradation of the compound. |

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[9]

A typical workflow for assessing the stability of a chemical compound is outlined below.

Caption: Workflow for Forced Degradation and Stability Assessment.

Development of a Stability-Indicating Method

A crucial first step is the development of a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from any potential degradation products.[7]

Protocol:

-

Column Selection: Utilize a reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-7) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to ensure all degradants are observed.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.

Forced Degradation Conditions

The following are general protocols for stress testing. The conditions may need to be adjusted based on the observed rate of degradation, with a target degradation of 5-20% to ensure primary degradants are formed.[2][9]

Table 2: Forced Degradation Experimental Protocols

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).2. Add an equal volume of 0.1 M HCl.3. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).4. Neutralize the sample before analysis. |

| Base Hydrolysis | 1. Prepare a solution of the compound as above.2. Add an equal volume of 0.1 M NaOH.3. Maintain at room temperature or heat gently (e.g., 40°C) for a set time.4. Neutralize the sample before analysis. |

| Oxidative Degradation | 1. Prepare a solution of the compound.2. Add 3% hydrogen peroxide solution.3. Keep the solution at room temperature, protected from light, for a specified duration.4. Analyze the sample directly or after appropriate dilution. |

| Thermal Degradation | 1. Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C) for an extended period.2. Solution State: Reflux a solution of the compound for a set time.3. Periodically sample and analyze for degradation. |

| Photostability | 1. Expose a solution and the solid compound to a calibrated light source providing both UV and visible output, as specified in ICH Q1B guidelines.2. Concurrently, run a dark control sample to differentiate between light-induced and thermal degradation.3. Analyze samples at appropriate time points. |

Analysis of Stressed Samples

Following exposure to stress conditions, the samples should be analyzed using the stability-indicating HPLC method.

-

Quantification: Determine the percentage of the parent compound remaining and the relative amounts of each degradation product.

-

Peak Purity: Use a PDA detector to assess the peak purity of the parent compound to ensure no co-eluting degradants.

-

Mass Balance: Aim for a mass balance close to 100% to ensure that all significant degradation products are detected.

Identification of Degradation Products

For any significant degradation products identified, structural elucidation is necessary.

Caption: Logical Flow for Degradant Structure Elucidation.

Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradation products.

-

Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can help in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, which may require isolation of the impurity.

Conclusion

Maintaining the stability of this compound requires careful control of storage conditions, specifically temperature, light, and moisture, and protection from oxidative environments. This guide provides a framework for its proper storage and a detailed methodology for assessing its stability profile through forced degradation studies. The implementation of these protocols will ensure the quality and reliability of the compound for research and development activities.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid | C10H16O2SSi | CID 18993715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. pharmtech.com [pharmtech.com]

- 9. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidines from 4,5-Dimethylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-d]pyrimidine derivatives, starting from 4,5-Dimethylthiophene-3-carboxylic acid. Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors for cancer therapy and as anti-inflammatory agents.

The synthetic strategy outlined herein involves a two-stage process:

-

Conversion of this compound to 3-Amino-4,5-dimethylthiophene: This is achieved through a Curtius rearrangement, a versatile and reliable method for converting carboxylic acids to primary amines with the same carbon skeleton.

-

Cyclization to form the Thieno[3,2-d]pyrimidine Core: The resulting 3-amino-4,5-dimethylthiophene is then cyclized with a suitable one-carbon source, such as formamide, to construct the pyrimidine ring, yielding the thieno[3,2-d]pyrimidine scaffold.

Stage 1: Synthesis of 3-Amino-4,5-dimethylthiophene

The conversion of a carboxylic acid to a primary amine can be efficiently carried out via the Curtius rearrangement.[1][2] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the amine.[3]

Experimental Protocol: Curtius Rearrangement of this compound

This protocol is adapted from established procedures for the Curtius rearrangement of carboxylic acids.[4][5]

Step 1a: Synthesis of 4,5-Dimethylthiophene-3-carbonyl chloride

-

Materials: this compound, Thionyl chloride (SOCl₂), and a catalytic amount of N,N-Dimethylformamide (DMF).

-

Procedure:

-